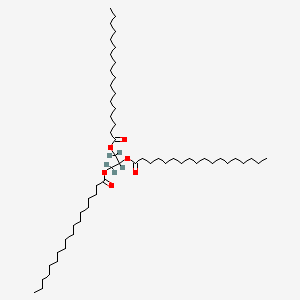
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Vue d'ensemble
Description
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is a labelled form of DL-tyrosine . Tyrosine is a non-essential amino acid synthesized from phenylalanine and is the precursor of some neurotransmitters . The molecular formula of this compound is C9H4D7NO3 .
Molecular Structure Analysis
The molecular structure of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 consists of a benzene ring (C6D4) with a hydroxyl group (OH), a deuterated methylene group (CD2), a deuterated methyl group (CD), an amino group (NH2), and a carboxyl group (COOH) .Physical And Chemical Properties Analysis
The molecular weight of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is 188.23 . It’s a stable compound if stored under recommended conditions .Applications De Recherche Scientifique
Preparation and Resolution of Amino Acids
The scientific studies on DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 mainly focus on the preparation and resolution of various amino acids, including DL-4-Hydroxyphenyl-D4-alanine derivatives. These studies involve chemical and biological methods to resolve racemic mixtures into their optically active forms, essential for understanding the properties and applications of these compounds in various fields, including biochemistry and pharmaceuticals.
- Preparation of Optically Active Amino Acids : Yamada, Fujii, and Shioiri (1962) demonstrated the preparation of 3-(3,4-methylenedioxyphenyl)-D- and -L-alanine by chemically resolving N-acetyl-3-(3, 4-methylenedioxyphenyl)-DL-alanine (Yamada, Fujii, & Shioiri, 1962).
- Resolution into Optical Antipodes : Vogler and Baumgartner (1952) achieved the resolution of DL-3.4-dihydroxyphenyl-alanine into its optical antipodes, yielding well-crystallized esters of D- and L-3.4-dihydroxyphenyl-alanine (Vogler & Baumgartner, 1952).
Synthesis and Transformation of Amino Acid Analogues
A significant part of the research on DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 relates to synthesizing and transforming amino acid analogues. These studies provide insights into the synthesis process and the transformations that these compounds can undergo, which is crucial for their application in drug development and biological studies.
- Synthesis of DL-β-(4-Thiazolyl)-α-alanine : Watanabe, Kuwata, Sakata, and Matsumura (1966) synthesized DL-β-(4-Thiazolyl)-α-alanine and its peptides, exploring various synthesis methods and yields (Watanabe, Kuwata, Sakata, & Matsumura, 1966).
- Deuterium Exchange of Poly-DL-alanine : Berger and Linderstrøm-Lang (1957) investigated the slow deuterium exchange of poly-DL-alanine in aqueous solutions, which helps understand the stability and reactivity of these compounds in different conditions (Berger & Linderstrøm-Lang, 1957).
Propriétés
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,3D,4D,5D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-MHKJVSNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)

![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)
![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472695.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472697.png)
![S-[(trans-4-Aminocyclohexyl)methyl]ethanethioate trifluoroacetate](/img/structure/B1472699.png)
